molecular formula C14H20O4 B14497630 Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate CAS No. 64201-23-6

Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate

Cat. No.: B14497630
CAS No.: 64201-23-6
M. Wt: 252.31 g/mol
InChI Key: ZQMZTWKNVHKLMO-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate typically involves the esterification of 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.

    Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: 4-[4-(2-hydroxyethoxy)phenyl]butanoic acid and ethanol.

    Reduction: The corresponding alcohol, 4-[4-(2-hydroxyethoxy)phenyl]butanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate involves its interaction with various molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenylbutanoate: Lacks the hydroxyethoxy group, making it less hydrophilic.

    Ethyl 4-[4-(methoxy)phenyl]butanoate: Contains a methoxy group instead of a hydroxyethoxy group, affecting its reactivity and solubility.

    Ethyl 4-[4-(2-methoxyethoxy)phenyl]butanoate: Similar structure but with a methoxyethoxy group, altering its chemical properties.

Uniqueness

Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate is unique due to the presence of the hydroxyethoxy group, which enhances its hydrophilicity and potential for hydrogen bonding. This makes it more versatile in various chemical and biological applications compared to its analogs.

Properties

CAS No.

64201-23-6

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate

InChI

InChI=1S/C14H20O4/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)18-11-10-15/h6-9,15H,2-5,10-11H2,1H3

InChI Key

ZQMZTWKNVHKLMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)OCCO

Origin of Product

United States

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